molecular formula C32H39NO2 B042395 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone CAS No. 43076-30-8

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone

Numéro de catalogue: B042395
Numéro CAS: 43076-30-8
Poids moléculaire: 469.7 g/mol
Clé InChI: YCADFOXVGUGHRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone is a potent and selective calmodulin antagonist, making it a critical research tool for investigating calcium-mediated signaling pathways. Its primary mechanism of action involves the high-affinity inhibition of calmodulin, a ubiquitous calcium-binding messenger protein that regulates a vast array of enzymes, including kinases and phosphodiesterases. By disrupting the interaction between calmodulin and its target proteins, this compound allows researchers to probe the functional roles of these pathways in diverse physiological and pathological contexts. It has been extensively utilized in biochemical and cellular assays to study processes such as cell cycle progression, inflammation, and apoptosis. A significant area of application is in oncology research, where its ability to inhibit calmodulin contributes to the investigation of multidrug resistance (MDR) in cancer cells, particularly through its interference with P-glycoprotein function. This compound provides scientists with a precise pharmacological instrument to dissect the complex signaling networks governed by calmodulin, thereby facilitating the development of novel therapeutic strategies.

Propriétés

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,35H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCADFOXVGUGHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195676
Record name 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43076-30-8
Record name 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43076-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XZU6S762
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Action Environment

The action of terfenadone can be influenced by various environmental factors. For instance, the presence of certain foods or medications can affect its metabolism. Specifically, CYP3A4 inhibitors, such as erythromycin or grapefruit, can make it harder for the body to metabolize and remove terfenadone, potentially leading to toxic effects on the heart’s rhythm.

Analyse Biochimique

Cellular Effects

Terfenadone has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the formation of edema, flare, and pruritus resulting from histaminic activity

Temporal Effects in Laboratory Settings

It is known that terfenadone is a prodrug, generally completely metabolized to the active form fexofenadine in the liver by the enzyme cytochrome P450 3A4. This suggests that the effects of terfenadone may change over time as it is metabolized in the body.

Metabolic Pathways

Terfenadone is involved in metabolic pathways in the body. It is metabolized to its active form, fexofenadine, by the enzyme cytochrome P450 3A4. This suggests that terfenadone interacts with this enzyme during its metabolism.

Activité Biologique

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone, commonly referred to as terfenadone, is a compound with notable biological activity. Its molecular formula is C32H39NO2, and it has garnered attention for its potential applications in pharmacology, particularly in the context of neuropharmacology and cancer treatment. This article reviews its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Weight : 469.66 g/mol
  • CAS Number : 43076-30-8
  • Molecular Structure : The compound features a butyrophenone core with a tert-butyl group and a hydroxybenzhydryl-piperidine moiety.

Synthesis

The synthesis of terfenadone involves several steps, typically employing ruthenium catalysts in organic solvents like acetone. The yield reported for this synthesis is approximately 79% under optimized conditions .

Terfenadone acts primarily as an antagonist at dopamine D2 receptors, which are critical in modulating neurotransmission in the brain. This mechanism underlies its potential use in treating various neurological disorders and possibly certain cancers by influencing cell proliferation and apoptosis pathways.

Pharmacological Effects

  • Neuropharmacology : Terfenadone has shown efficacy in models of anxiety and depression by modulating dopaminergic pathways. Studies indicate that compounds with similar structures can exhibit antidepressant-like effects in animal models.
  • Anticancer Activity : Preliminary studies suggest that terfenadone may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. It appears to affect the expression of genes involved in apoptosis, such as Bcl-2 family proteins.

Case Studies

  • Animal Models : In a study involving rodents, terfenadone was administered to evaluate its effects on anxiety-like behavior. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
  • Cancer Research : A recent study explored the effects of terfenadone on prostate cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, highlighting its potential as a therapeutic agent in oncology.

Data Table

PropertyValue
Molecular FormulaC32H39NO2
Molecular Weight469.66 g/mol
CAS Number43076-30-8
Synthesis Yield79%
Primary ActionDopamine D2 receptor antagonist
Potential UsesNeuropharmacology, Oncology

Research Findings

Research indicates that compounds structurally related to terfenadone can exhibit significant biological activities. For instance, derivatives have been studied for their anti-inflammatory properties and their ability to cross the blood-brain barrier effectively .

Applications De Recherche Scientifique

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) :
This compound can be effectively analyzed using reverse phase HPLC. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in various disease models:

  • Cancer Research : The compound is being explored as a part of proteolysis-targeting chimera (PROTAC) strategies aimed at degrading specific proteins associated with cancer progression, particularly androgen receptors in prostate cancer models. This application highlights its role in targeted therapy development .
  • Neuropharmacology : Due to its piperidine structure, this compound may exhibit neuroactive properties, making it a candidate for studies related to neurological disorders.

Drug Development

The compound's lipophilicity suggests that it may have favorable absorption characteristics, which is advantageous in drug formulation. Its potential as a lead compound in developing new medications targeting specific pathways in diseases is currently under investigation.

Analytical Chemistry

In addition to its biological applications, this compound serves as a standard reference material in analytical chemistry for method validation and calibration in HPLC methodologies .

Comparaison Avec Des Composés Similaires

Haloperidol (4-[4-(p-Chlorophenyl)-4-hydroxy-piperidino]-4'-fluorobutyrophenone)

  • Structural Differences: Haloperidol features a p-chlorophenyl group and a hydroxyl group on the piperidine ring, whereas the target compound substitutes these with a hydroxybenzhydryl group and a tert-butyl group at the 4' position .
  • Pharmacological Impact :
    • Haloperidol is a potent D₂ antagonist with high extrapyramidal side effects (EPS). The hydroxybenzhydryl moiety in the target compound may reduce D₂ selectivity, possibly lowering EPS risk while introducing interactions with histamine or serotonin receptors .

Timiperone (4'-Fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone)

  • Structural Differences :
    • Timiperone replaces the hydroxybenzhydryl group with a thioxo-benzimidazolinyl substituent on the piperidine .
  • Pharmacological Impact :
    • The thioxo group enhances affinity for serotonin receptors (5-HT₂), contributing to atypical antipsychotic effects. In contrast, the hydroxybenzhydryl group may prioritize histamine H₁ or α₁-adrenergic receptor antagonism, altering sedation and metabolic profiles .

Indolyl-Piperidino Butyrophenones (e.g., R 3345)

  • Structural Differences :
    • Compounds like R 3345 feature indole moieties (e.g., 5-trifluoromethylindolyl) on the piperidine, enhancing serotonin receptor modulation .
  • Pharmacological Impact :
    • Indole substitutions confer strong 5-HT₂A/2C antagonism, useful for treating negative symptoms of schizophrenia. The hydroxybenzhydryl group in the target compound lacks this serotonergic activity but may exhibit unique multimodal receptor interactions .

Diazepane Analogues (e.g., Compound 13)

  • Structural Differences :
    • Compound 13 replaces the piperidine ring with a diazepane ring , increasing conformational flexibility .
  • Pharmacological Impact :
    • Diazepane derivatives show multireceptor profiles (e.g., D₂/5-HT₆). The rigid piperidine and benzhydryl groups in the target compound may limit such flexibility but improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone Haloperidol Timiperone
Molecular Weight ~450–500 g/mol (estimated) 375.87 g/mol 407.48 g/mol
LogP High (tert-butyl increases lipophilicity) 4.3 3.8
Melting Point Not reported (analogues: 155–200°C ) 148–150°C 198–200°C
Receptor Affinity D₂ (moderate), H₁/α₁ (potential) D₂ (high) D₂/5-HT₂ (high)

Research Findings and Clinical Implications

  • Target Compound: Limited direct studies are available, but structural analogs suggest improved metabolic stability due to the tert-butyl group . Hydroxybenzhydryl may reduce prolactin elevation risks compared to haloperidol .
  • Its simpler structure allows rapid CNS penetration but lacks multimodal receptor effects .
  • Timiperone :
    • Approved in Japan for schizophrenia, demonstrating lower EPS due to 5-HT₂ antagonism .

Méthodes De Préparation

Reaction Mechanism and Reagent Selection

The patent-prioritized route involves nucleophilic substitution between 4-benzhydryloxypiperidine (II) and 4'-tert-butyl-4-chloro-butyrophenone (III") under reflux conditions. The piperidine nitrogen attacks the electrophilic carbon adjacent to the chlorine atom in III", displacing the chloride and forming the C–N bond.

Key reagents and conditions :

  • Solvent : Toluene (nonpolar, high boiling point for reflux)

  • Base : Sodium hydrogen carbonate (maintains pH, absorbs HCl byproduct)

  • Catalyst : Dimethylformamide (DMF, polar aprotic solvent enhances nucleophilicity)

  • Temperature : Reflux (~110°C) for 12 hours

This method yields 84.3% purity (HPLC) before purification, with residual III" identified as the primary impurity.

Stepwise Synthesis Protocol

  • Preparation of 4-Benzhydryloxypiperidine (II) :

    • 4-Hydroxypiperidine (54.83 g, 0.54 mol), p-toluenesulfonic acid (112.82 g), and toluene undergo azeotropic distillation to remove water. Benzhydrol (149.23 g) in toluene is added dropwise, followed by reflux for 30 minutes.

    • Purification : The mixture is washed with water (3×150 mL), extracted into aqueous acetic acid, and neutralized with NaOH to yield II as a free base (73.27 g solution containing 26.74 g II).

  • Alkylation with 4'-tert-Butyl-4-chloro-butyrophenone (III") :

    • A toluene solution of II, III" (28.65 g), DMF (5.3 mL), and NaHCO3 (14.28 g) is refluxed for 12 hours.

    • Workup : Cooling to room temperature precipitates crude product, which is recrystallized from ethanol to enhance purity.

Flow Chemistry-Assisted Synthesis

Catalytic System and Reaction Optimization

Labes et al. (2017) reported a continuous-flow approach using [Ru(II)(η⁶-1-methyl-4-isopropylbenzene)Cl(μ-Cl)]₂ and triethylamine in acetone at 150°C. The ruthenium catalyst facilitates C–N bond formation via a metal-ligand cooperative mechanism, achieving 79% yield in significantly reduced reaction time compared to batch processes.

Advantages :

  • Efficiency : Flow reactors enable precise temperature control and rapid mixing.

  • Scalability : Suitable for industrial-scale production without compromising yield.

  • Reduced Byproducts : Homogeneous catalysis minimizes side reactions.

Purification and Impurity Management

Acid-Base Extraction

The patent method isolates the free base by converting it into an acid addition salt (e.g., fumarate), which is then neutralized:

  • Acidification : Crude product is treated with fumaric acid in ethanol, precipitating the fumarate salt.

  • Neutralization : The salt is suspended in water, basified with NaOH, and extracted into toluene.

This step reduces residual III" from 5.2% to <0.1% (HPLC).

Recrystallization Techniques

Ethanol recrystallization further elevates purity to >99% by removing nonpolar impurities. The process involves:

  • Dissolving the crude product in hot ethanol (82°C)

  • Seeding with pure crystals at 30°C

  • Gradual cooling to 20°C over 2 hours

Analytical Characterization

Critical Quality Attributes :

ParameterMethodSpecification
PurityHPLC (UV 254 nm)≥99.0%
Residual SolventsGC-FID<500 ppm (toluene)
Chloride ContentIon Chromatography<0.1%

Structural Confirmation :

  • NMR : δ 1.31 (s, 9H, tert-butyl), 3.45–3.70 (m, 4H, piperidine), 7.20–7.45 (m, 10H, benzhydryl).

  • MS (ESI+) : m/z 470.3 [M+H]⁺.

Comparative Analysis of Methodologies

ParameterClassical AlkylationFlow Chemistry
Yield 84.3%79%
Reaction Time 12 hours<1 hour
Catalyst Cost Low (DMF)High (Ru complex)
Purity Post-Workup >99%95%
Scalability Batch (kg-scale)Continuous (ton-scale)

The classical method excels in purity and cost-effectiveness for small-scale API synthesis, while flow chemistry offers throughput advantages for industrial manufacturing.

Q & A

Q. Key Intermediates

IntermediateRole in SynthesisReference
4-Hydroxy-4-(4-chlorophenyl)piperidineCore piperidine scaffold
4'-tert-ButylbutyrophenonePrecursor for tert-butyl substitution
γ-PiperidinobutyrophenoneBackbone for antipsychotic activity

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identifies tert-butyl protons (δ 1.3–1.4 ppm, singlet) and hydroxybenzhydryl protons (δ 6.8–7.5 ppm, multiplet) .
  • 2D-COSY/HMBC : Confirms spatial proximity between the piperidine nitrogen and hydroxybenzhydryl group .

X-ray Crystallography : Resolves the trans-configuration of the aroylvinyl-piperidine moiety, critical for receptor binding .

GC-MS/HPLC : Validates purity (>95%) and distinguishes isomers using reverse-phase columns (C18) with methanol/water gradients .

Basic: What in vitro pharmacological screening approaches are used to determine its antipsychotic activity?

Methodological Answer:

Dopamine D2 Receptor Binding Assays :

  • Radioligand Displacement : Competes with [³H]spiperone in rat striatal membranes. IC₅₀ values <10 nM indicate high affinity .
  • Functional Assays : Measures cAMP inhibition in HEK293 cells expressing human D2 receptors .

5-HT2A Receptor Assays :

  • Uses [³H]ketanserin displacement in cortical membranes. Selectivity ratios (D2/5-HT2A) >10 suggest reduced extrapyramidal side effects .

Advanced: How to resolve contradictions in receptor binding affinity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Isomer Configuration : Trans (E) isomers show 5–10x higher D2 affinity than cis (Z) forms. Validate stereochemistry via NOESY or X-ray .
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter protonation states of the piperidine nitrogen, affecting binding. Standardize to pH 7.4 with 50 mM Tris-HCl .
  • Tissue Specificity : Use human recombinant receptors instead of rodent brain homogenates to avoid off-target effects .

Q. Example Data Reconciliation

StudyD2 IC₅₀ (nM)5-HT2A IC₅₀ (nM)Notes
A2.125Trans-isomer, pH 7.4
B15.328Cis-isomer, pH 6.8

Advanced: What computational methods predict its metabolic stability and toxicity?

Methodological Answer:

In Silico ADME Prediction :

  • CYP450 Metabolism : Tools like Schrödinger’s QikProp predict oxidation sites (e.g., tert-butyl group) using molecular orbital calculations .
  • hERG Inhibition Risk : Molecular docking to hERG potassium channels identifies cardiotoxicity risks .

In Vitro Validation :

  • Microsomal Stability : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂ >60 min preferred) .
  • Ames Test : Assess mutagenicity using TA98 and TA100 strains .

Advanced: What strategies optimize the piperidine-hydroxybenzhydryl moiety for receptor selectivity?

Methodological Answer:

Structure-Activity Relationship (SAR) :

  • Hydroxybenzhydryl Substitution : Fluorine at the para position increases 5-HT2A/D2 selectivity by 3x .
  • Piperidine Ring Modifications : 4-Benzyl or 4-chlorobenzyl groups reduce off-target binding to σ receptors .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-receptor interactions to identify residues (e.g., Asp114 in D2) critical for binding. Modify hydrogen-bond donors/acceptors accordingly .

Q. Optimization Table

ModificationD2 IC₅₀ (nM)5-HT2A IC₅₀ (nM)Selectivity Ratio
Parent Compound2.12511.9
4-Fluoro-hydroxybenzhydryl1.88.54.7
4-Chlorobenzyl-piperidine3.23210.0

Advanced: How to design experiments analyzing its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

In Vivo PK Studies :

  • Administer intravenously/orally to rodents. Collect plasma at intervals (0.5–24 hr) and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .

Behavioral Correlates :

  • Catalepsy Test : Correlate plasma levels with D2 occupancy using [¹¹C]raclopride PET imaging .
  • Prepulse Inhibition (PPI) : Measure sensorimotor gating improvements at varying doses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.